
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amin ist eine Verbindung, die einen Piperidinring aufweist, der mit einer 1,2,4-Oxadiazol-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amin umfasst typischerweise die Bildung des 1,2,4-Oxadiazolrings, gefolgt von seiner Anbindung an den Piperidinring. Ein gängiges Verfahren beinhaltet die Reaktion eines cyclopropyl-substituierten Amidoxims mit einem geeigneten Carbonsäurederivat unter dehydrierenden Bedingungen zur Bildung des Oxadiazolrings. Dieses Zwischenprodukt wird dann mit einem Piperidinderivat umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege umfassen, aber für die großtechnische Produktion optimiert sein. Dies könnte die Verwendung von Durchflussreaktoren und anderer skalierbarer Techniken umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxadiazolring oder den Piperidinring zu modifizieren.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Piperidinring einführen könnten .
Wissenschaftliche Forschungsanwendungen
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung biologischer Pfade und als potenzieller Leitstoff in der Wirkstoffforschung eingesetzt werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden
Wirkmechanismus
Der Wirkmechanismus von 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Oxadiazolring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise modulieren. Der Piperidinring kann die Bindungsaffinität und Selektivität der Verbindung für diese Zielstrukturen verstärken .
Wirkmechanismus
The mechanism of action of 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamin: Diese Verbindung ist ähnlich, fehlt aber dem Piperidinring, was sich auf ihre biologische Aktivität und chemischen Eigenschaften auswirken kann.
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamin-Hydrochlorid: Diese Verbindung hat eine Phenylgruppe anstelle einer Cyclopropylgruppe, was ihre Reaktivität und Anwendung beeinflussen kann.
Einzigartigkeit
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amin ist durch die Kombination des Oxadiazol- und Piperidinrings einzigartig, was spezifische chemische und biologische Eigenschaften verleihen kann. Dies macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C11H18N4O/c12-9-3-5-15(6-4-9)7-10-13-11(16-14-10)8-1-2-8/h8-9H,1-7,12H2 |
InChI-Schlüssel |
DDSSGXBJUXSUAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NO2)CN3CCC(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




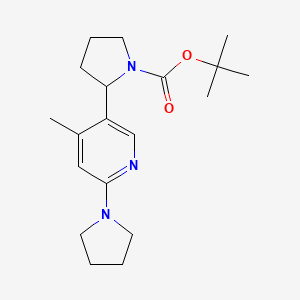
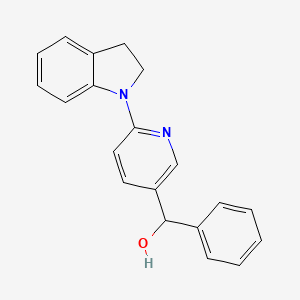
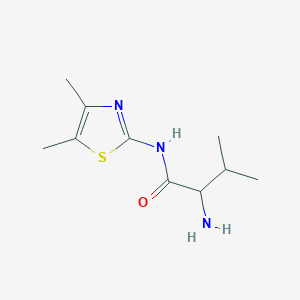
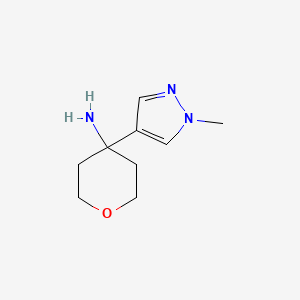

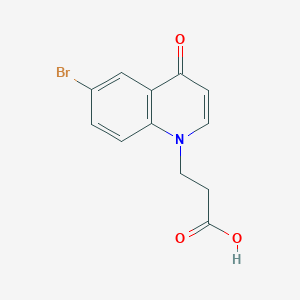
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)



